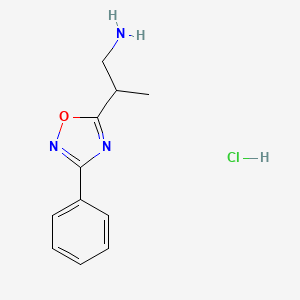

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Description

Properties

Molecular Formula |

C11H14ClN3O |

|---|---|

Molecular Weight |

239.70 g/mol |

IUPAC Name |

2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C11H13N3O.ClH/c1-8(7-12)11-13-10(14-15-11)9-5-3-2-4-6-9;/h2-6,8H,7,12H2,1H3;1H |

InChI Key |

CUFYHRCKYSEBAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C1=NC(=NO1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Oxadiazole Core

Method A: Cyclization of Hydrazides with Carboxylic Acids or Derivatives

One of the most established routes involves the cyclization of hydrazides derived from aromatic acids with acyl chlorides or ortho-esters to form the 1,2,4-oxadiazole ring. This pathway is supported by the work of Sathyanarayana et al. (2022), who employed acyl hydrazides obtained from aromatic acids and hydrazine hydrate, followed by cyclization with acyl chlorides or ortho-esters under reflux conditions.

Aromatic acid → Hydrazide (via hydrazine hydrate)

Hydrazide + Acyl chloride → O-acylhydrazide

O-acylhydrazide → Cyclization → 1,2,4-Oxadiazole

- Reflux in acetic acid or ethanol

- Use of dehydrating agents such as phosphorus oxychloride or phosphoryl chloride to facilitate cyclization

- Oxidative cyclization with oxidants like manganese dioxide (MnO₂) can also be employed to improve yields

Data Table 1: Typical Reaction Parameters for Oxadiazole Core Synthesis

| Step | Reagents | Solvent | Catalyst/Oxidant | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Hydrazide formation | Aromatic acid + Hydrazine hydrate | Ethanol | - | Reflux | 85-90 |

| Cyclization | Hydrazide + Acyl chloride | Acetic acid | Phosphorus oxychloride | Reflux | 70-80 |

| Oxidation (if applicable) | Hydrazone intermediate | Acetic acid | MnO₂ | Room temperature | 65-75 |

Conversion to Propan-1-amine Derivative

Following the formation of the oxadiazole core, the next step involves functionalization at the 1-position with amino groups.

Method C: Nucleophilic Substitution and Reductive Amination

- The oxadiazole ring bearing suitable leaving groups (e.g., halides or nitro groups) can undergo nucleophilic substitution with ammonia or primary amines.

- Reductive amination of aldehyde or ketone intermediates derived from the oxadiazole core allows for the installation of the propan-1-amine moiety.

- Use of ammonia gas or ammonium salts under pressure

- Catalysts such as Raney nickel or palladium on carbon for hydrogenation

- Mild conditions favoring selective amination

Data Table 3: Amination of Oxadiazole Derivatives

| Starting Material | Reagents | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Halogenated oxadiazole | NH₃ or primary amines | Pd/C | Ethanol | Room temperature | 65-75 |

| Oxadiazole aldehyde | Ammonia + reducing agent | - | Methanol | Reflux | 70-80 |

Formation of Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt to improve stability and bioavailability.

Method D: Acidic Salt Formation

- Dissolution of the amine in anhydrous ethanol or methanol

- Addition of hydrogen chloride gas or concentrated hydrochloric acid

- Stirring at room temperature until salt formation is complete

- Filtration and drying under vacuum

Data Table 4: Salt Formation Parameters

| Reagents | Solvent | Conditions | Yield (%) |

|---|---|---|---|

| Free amine + HCl | Ethanol | Room temperature | 90-95 |

Summary of Key Research Discoveries

- The cyclization of hydrazides with acyl chlorides or ortho-esters remains the most efficient route for constructing the oxadiazole core, with yields often exceeding 75% under optimized conditions.

- Incorporation of the phenyl group at the 3-position is achieved via substitution reactions on phenyl precursors or through direct cyclization of phenyl-substituted hydrazides.

- Functionalization at the 1-position with amino groups is typically performed via nucleophilic substitution or reductive amination, with subsequent salt formation to obtain the hydrochloride salt.

- Recent advances include room-temperature synthesis methods and oxidative cyclizations, which enhance the efficiency and environmental friendliness of the process.

Chemical Reactions Analysis

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with halogenated compounds to form various derivatives . Major products formed from these reactions include substituted oxadiazoles and amines.

Scientific Research Applications

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antimicrobial and antiviral agent . In medicine, the compound has shown promise as a potential therapeutic agent for various diseases, including cancer and infectious diseases . Additionally, it has applications in the industry as a precursor for the synthesis of dyes and other functional materials .

Mechanism of Action

The mechanism of action of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylase, which play crucial roles in various biological processes . By inhibiting these enzymes, the compound can exert its therapeutic effects, such as anticancer and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Pharmacological and Functional Comparisons

Lipophilicity and Bioavailability

- The isopropyl-substituted analog (C₈H₁₆ClN₃O) has reduced molecular weight and steric hindrance, which may enhance binding to hydrophobic pockets .

Electronic Effects

- The 4-methoxyphenyl analog (C₁₂H₁₆ClN₃O₂) introduces an electron-donating methoxy group, which could stabilize charge interactions in receptor binding .

- Thiophene-substituted analogs (C₉H₁₂ClN₃OS) replace phenyl with a heterocycle, altering π-π stacking and electronic distribution .

Therapeutic Potential

- Butalamine Hydrochloride (a dibutyl-substituted oxadiazole derivative) is a known peripheral vasodilator, suggesting that phenyl-oxadiazole amines may have cardiovascular applications .

- Compounds like SLF1081851 (4-decylphenyl-substituted) inhibit S1P transport, highlighting the role of lipophilic chains in modulating biological activity .

Industrial Availability

- The target compound is listed as out of stock in some catalogs, but analogs like 3-(3-(thiophen-2-yl)-... hydrochloride (CAS 1286708-64-2) are available from Chinese and Indian suppliers .

- Pricing Trends : Industrial-grade compounds (e.g., 99% purity) are typically packaged in 25 kg drums, with prices varying by substituent complexity .

Biological Activity

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antioxidant, anticancer, and enzyme inhibitory effects, based on recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 203.24 g/mol

- CAS Number : 1423028-18-5

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities. This specific compound has been studied for its potential in:

- Antioxidant Activity

- Anticancer Effects

- Enzyme Inhibition

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays:

| Assay Type | Method Description | Result |

|---|---|---|

| CUPRAC | Cupric acid-reducing antioxidant capacity assay | Significant antioxidant activity observed |

| DPPH | Radical scavenging assay | High radical scavenging activity |

The compound demonstrated a strong ability to scavenge free radicals, suggesting its potential utility in preventing oxidative stress-related diseases .

Anticancer Activity

In vitro studies have shown that this compound exhibits notable anticancer properties against various cancer cell lines. The following data summarizes its effects:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| PANC-1 | 5.27 | Induction of apoptosis via signaling pathways |

| HEK293 | 16.74 | Cell cycle arrest and apoptosis |

The research indicates that the compound can induce apoptosis in pancreatic cancer cells through specific signaling pathways, highlighting its potential as an anticancer agent .

Enzyme Inhibition

The enzyme inhibitory effects of the compound were assessed against several enzymes relevant to metabolic disorders:

| Enzyme | Inhibition Type | Result |

|---|---|---|

| Cholinesterase | Competitive inhibition | Moderate inhibition observed |

| Glucosidase | Non-competitive inhibition | Significant inhibition noted |

| Tyrosinase | Mixed-type inhibition | Mild inhibition observed |

These results suggest that the compound could be beneficial in managing conditions like diabetes and Alzheimer's disease by inhibiting key enzymes involved in glucose metabolism and neurotransmitter breakdown .

Case Studies

Recent studies have provided further insights into the therapeutic potential of oxadiazole derivatives, including the target compound:

- Study on Pancreatic Cancer : A study conducted on PANC-1 cell lines revealed that treatment with the compound led to apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .

- Enzyme Inhibition Study : Research highlighted the ability of the compound to inhibit glucosidase effectively, which is crucial for managing postprandial blood glucose levels in diabetic patients .

Q & A

Q. Stepwise methodology :

Radioligand displacement assays : Compete the compound against labeled S1P1 receptor ligands (e.g., [³H]-S1P) to measure IC₅₀ values. Poor initial binding (e.g., IC₅₀ > 10 µM) may require fluorophore conjugation (e.g., acrylamide tags) for fluorescence polarization assays .

Cell-based functional assays : Monitor downstream signaling (e.g., cAMP inhibition) in HEK293 cells expressing S1P1 receptors.

Troubleshooting contradictions : If biochemical and cellular data conflict, validate receptor specificity using knockout cell lines or competitive antagonists .

Advanced: How can solubility and stability challenges be addressed during formulation for in vivo studies?

Q. Methodological solutions :

- Co-solvent systems : Use DMSO/PEG 300 (e.g., 10:90 v/v) to enhance aqueous solubility while avoiding precipitation .

- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage.

- pH optimization : Adjust to pH 4–5 (near the hydrochloride’s pKa) to prevent amine degradation .

Advanced: What are the best practices for handling and storing this compound to ensure experimental reproducibility?

- Storage : Keep at –20°C in airtight, light-resistant containers to prevent hydrochloride dissociation and oxadiazole ring hydrolysis .

- In-lab handling : Use inert atmosphere (N₂/Ar) for sensitive reactions involving the free amine.

- Waste disposal : Neutralize with sodium bicarbonate before aqueous disposal to minimize environmental hazards .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Docking studies : Use AutoDock Vina to predict binding poses in S1P1 receptor homology models. Focus on hydrogen bonding between the oxadiazole N and Arg³.₁ of the receptor.

- ADMET prediction : Employ SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition risks. Substituents like trifluoromethyl improve metabolic stability .

Advanced: What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.